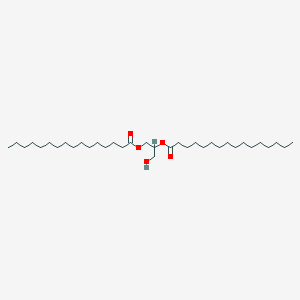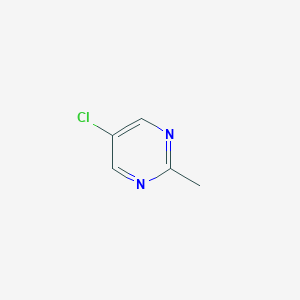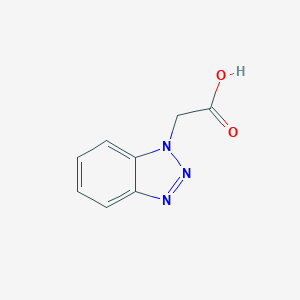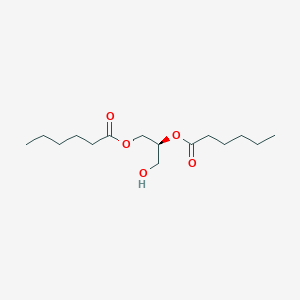
1,2-二棕榈酰基-rac-甘油
描述
1,2-Dipalmitoyl-rac-glycerol is a diacylglycerol that contains palmitic acid at the sn-1 and sn-2 positions . It is a 1,2-diglyceride obtained by the formal acylation of positions 1 and 2 of glycerol by hexadecanoic (palmitic) acid . It is found in a variety of vegetable oils, including palm, soybean, canola, and corn .
Molecular Structure Analysis
The molecular formula of 1,2-Dipalmitoyl-rac-glycerol is C35H68O5 . It is a 1,2-diglyceride and a dihexadecanoylglycerol . The InChI string representation of its structure is InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34 (37)39-32-33 (31-36)40-35 (38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3 .
科学研究应用
Chemical Synthesis
1,2-Dipalmitoyl-rac-glycerol is used in chemical synthesis due to its unique structure and properties . It is a type of diacylglycerol (DAG) that has two palmitic acid chains attached to a glycerol backbone . This makes it an important compound in the synthesis of various complex lipids and other organic compounds .
Lipid Research
This compound is used extensively in lipid research . It is found in a variety of vegetable oils, including palm, soybean, canola, and corn . Its presence in these oils makes it a valuable compound for studying lipid metabolism and the role of lipids in health and disease .
Lipase Substrate
1,2-Dipalmitoyl-rac-glycerol has been used as a substrate to determine the regioselectivity and substrate specificity of lipases from Geotrichum species . Lipases are enzymes that break down lipids, and understanding their specificity can help in the development of more efficient industrial processes and therapeutic strategies .
Protein-Lipid Interactions
It has also been used to study the specificity of protein-lipid interactions in liposome flotation assays . These assays are used to study how proteins interact with lipids in a cell membrane-like environment .
Mass Spectrometry
1,2-Dipalmitoyl-rac-glycerol is used in mass spectrometry and related applications requiring quantitative reproducibility . Its unique molecular weight and structure make it an ideal standard for these types of analyses .
Food Industry
Given its presence in various vegetable oils, 1,2-Dipalmitoyl-rac-glycerol is relevant to the food industry . It can be used to study the nutritional content of these oils and how they are metabolized in the body .
作用机制
Target of Action
1,2-Dipalmitoyl-rac-glycerol, also known as (±)-1,2-Dipalmitin, is an analog of the protein kinase C (PKC)-activating second messenger diacylglycerol . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
1,2-Dipalmitoyl-rac-glycerol interacts with its target, PKC, by acting as a weak activator . The activation of PKC leads to the phosphorylation of specific proteins, thereby altering their activity and resulting in a cascade of cellular events .
Biochemical Pathways
The primary biochemical pathway affected by 1,2-Dipalmitoyl-rac-glycerol is the PKC signaling pathway . This pathway plays a crucial role in several cellular processes, including cell differentiation, proliferation, and apoptosis .
Pharmacokinetics
As a lipid molecule, it is likely to be absorbed in the intestines and distributed throughout the body via lipoprotein transport .
Result of Action
The activation of PKC by 1,2-Dipalmitoyl-rac-glycerol can lead to a variety of cellular responses depending on the cell type and the specific PKC isoform involved . These responses can include changes in gene expression, cell cycle progression, and cell survival .
Action Environment
The action of 1,2-Dipalmitoyl-rac-glycerol can be influenced by various environmental factors. For instance, the presence of other lipids and the pH of the environment can affect the compound’s stability and efficacy . Additionally, the compound’s action may be influenced by the temperature, as certain lipids can form different structures at low temperatures .
属性
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJLGIQLPYYGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892078 | |
| Record name | (+/-)-1,2-Dipalmitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dipalmitoyl-rac-glycerol | |
CAS RN |
40290-32-2, 30334-71-5 | |
| Record name | (±)-1,2-Dipalmitoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40290-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-(Hydroxymethyl)ethane-1,2-diyl dipalmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030334715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 1,2-dipalmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040290322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-D-Dipalmitin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-1,2-Dipalmitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-1-(hydroxymethyl)ethane-1,2-diyl dipalmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DIPALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P33H2T7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,2-dipalmitoyl-rac-glycerol interact with model membranes, and what are the downstream structural effects?
A1: Research indicates that 1,2-dipalmitoyl-rac-glycerol, along with other 1,2-diacylglycerols, can significantly alter the structure of model membranes composed of phosphatidylcholine or mixtures of phosphatidylcholine with phosphatidylethanolamine or phosphatidylinositol []. This interaction induces the formation of highly curved regions within the lipid bilayer, leading to folds and intramembrane particles. This structural change is also reflected in the appearance of isotropic signals in 31P NMR spectra [].
Q2: Can we use reversed-phase high-performance liquid chromatography (RP-HPLC) to analyze 1,2-dipalmitoyl-rac-glycerol in complex mixtures?
A2: Yes, RP-HPLC proves to be a valuable tool for separating and quantifying 1,2-dipalmitoyl-rac-glycerol, even within complex mixtures of diacylglycerol (DAG) molecular species like those found in vegetable oils [, ]. This method employs 100% acetonitrile for isocratic elution and relies on UV detection at 205 nm for identification [, ]. The established elution order reveals that 1,2-dipalmitoyl-rac-glycerol elutes after 1-oleoyl-3-stearoyl-glycerol but before 1-palmitoyl-3-stearoyl-sn-glycerol [, ]. This method exhibits excellent linearity, precision, and accuracy, making it suitable for analyzing DAG mixtures in various research contexts [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)






